(3S)-3-({[(tert-butoxy)carbonyl]amino}methyl)-5-methylhexanoic acid
Description
Properties
IUPAC Name |
(3S)-5-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-9(2)6-10(7-11(15)16)8-14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)(H,15,16)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBXMFXUNZVYRB-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)O)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
649748-09-4 | |
| Record name | (3S)-3-({[(tert-butoxy)carbonyl]amino}methyl)-5-methylhexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Boc Protection of Amino Group
- Reagents: Di-tert-butyl dicarbonate (Boc₂O) or tert-butoxycarbonyl chloride (Boc-Cl), with a base such as triethylamine (Et₃N).
- Conditions: Typically conducted at room temperature in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
- Purpose: Protect the amino group to prevent its participation in side reactions during alkylation or coupling steps.
- Notes: The reaction requires exclusion of moisture to prevent Boc group hydrolysis.
Alkylation to Introduce Methyl Group
- Reagents: Methyl iodide (CH₃I) or other methylating agents.
- Conditions: Alkylation is performed on the Boc-protected amino acid under basic conditions.
- Outcome: Introduction of the methyl substituent on the nitrogen, forming the N-methylated Boc-protected amino acid intermediate.
Hydrolysis to Obtain Free Acid
- Reagents: Acidic or basic hydrolysis conditions, depending on the ester or protected form.
- Conditions: Hydrolysis of ester intermediates to yield the free carboxylic acid.
- Notes: Careful control of pH and temperature is needed to avoid Boc deprotection or racemization.
Industrial and Large-Scale Synthesis
- Industrial processes often utilize continuous flow reactors and automated systems to improve yield and efficiency.
- Purification methods include crystallization and chromatographic techniques to achieve high purity.
- The use of immobilized enzymes or lipases has been explored to improve stereoselectivity and reduce costs, although enzyme cost and stability are considerations.
Stereoselective Synthesis Approaches
- Use of chiral auxiliaries such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone to induce stereochemistry.
- Condensation reactions involving isovaleraldehyde and alkyl cyanoacetates to form intermediates that lead to the (3S)-configured product.
- Enzymatic resolution or asymmetric synthesis methods to ensure high enantiomeric excess (>98% ee).
- Temperature control (often low temperatures, e.g., -35°C) during critical steps to prevent racemization.
Representative Synthetic Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Boc Protection | Boc₂O or Boc-Cl, Et₃N, DCM, RT | Boc-protected amino acid |
| 2 | Alkylation | Methyl iodide, base | N-methylated Boc-protected intermediate |
| 3 | Hydrolysis | Acidic/basic hydrolysis | Free carboxylic acid with Boc protection |
| 4 | Purification | Crystallization, chromatography | Pure (3S)-3-{[(tert-butoxy)carbonyl]amino}methyl)-5-methylhexanoic acid |
Research Findings and Optimization
- Yield: Optimized protocols achieve yields greater than 70% with high enantiomeric purity.
- Purity: Chiral HPLC and NMR spectroscopy confirm stereochemistry and purity.
- Stability: The Boc group is stable under neutral and basic conditions but can be cleaved under acidic conditions; storage under inert atmosphere at -20°C is recommended.
- Racemization Prevention: Use of trifluoroacetic acid (TFA) in DCM at low temperature (0°C) for Boc deprotection minimizes racemization.
- Enzymatic Methods: Enzymatic synthesis using lipases can be cost-effective but requires balancing enzyme cost and yield.
Analytical Characterization
| Technique | Purpose | Key Observations |
|---|---|---|
| ¹H and ¹³C NMR | Confirm structure and stereochemistry | Boc methyl protons at δ ~1.4 ppm; carboxylic acid proton at δ ~12.1 ppm |
| Chiral HPLC | Enantiomeric excess determination | >98% enantiomeric excess typical in optimized syntheses |
| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak consistent with C₁₁H₁₉NO₅ (M+H)+ |
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | Isovaleraldehyde, alkyl cyanoacetate, Boc reagents |
| Protecting Group | tert-Butoxycarbonyl (Boc) |
| Key Reagents | Boc₂O or Boc-Cl, triethylamine, methyl iodide |
| Solvents | DCM, THF |
| Temperature Range | 0°C to room temperature; -35°C for stereoselective steps |
| Purification Methods | Crystallization, silica gel chromatography |
| Yield | >70% |
| Enantiomeric Purity | >98% |
| Storage Conditions | -20°C, inert atmosphere |
Chemical Reactions Analysis
Types of Reactions
(3S)-3-({[(tert-butoxy)carbonyl]amino}methyl)-5-methylhexanoic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA).
Substitution: Nucleophilic substitution reactions where the Boc-protected amine can react with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the Boc group.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane at room temperature.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Oxidation/Reduction: Various oxidizing or reducing agents depending on the desired transformation.
Major Products Formed
Deprotection: The major product is the free amine.
Substitution: Substituted amine derivatives.
Oxidation/Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical attributes:
- IUPAC Name : (3S)-3-({[(tert-butoxy)carbonyl]amino}methyl)-5-methylhexanoic acid
- Molecular Formula : C13H25NO4
- Molecular Weight : 259.34 g/mol
- CAS Number : 649748-09-4
Its structure features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for stabilizing the amino group during synthetic processes.
Drug Development
The compound's role in drug development is primarily as an intermediate in the synthesis of bioactive molecules. The Boc group allows for selective deprotection under mild conditions, making it suitable for generating amino acids and peptides that can exhibit biological activity. For instance, derivatives of this compound have been explored for their potential as enzyme inhibitors or modulators in various therapeutic areas.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound may possess antitumor properties. Research has focused on modifying the side chains to enhance efficacy against specific cancer cell lines, suggesting a pathway for developing new anticancer agents.
Building Block for Peptides
In peptide synthesis, this compound serves as a valuable building block. Its ability to form stable peptide bonds while maintaining the integrity of the Boc protecting group facilitates the construction of complex peptides with desired biological functions.
Solid-Phase Peptide Synthesis (SPPS)
The compound has been employed in Solid-Phase Peptide Synthesis (SPPS), a widely used method for synthesizing peptides. The Boc group is particularly advantageous in SPPS due to its ease of removal and compatibility with various coupling reagents, allowing for efficient assembly of peptide sequences.
Synthesis of Bioactive Peptides
A notable case study involves the synthesis of a bioactive peptide using this compound as a key intermediate. Researchers successfully synthesized a peptide that demonstrated significant inhibition of a target enzyme involved in cancer progression, highlighting the compound's utility in developing therapeutic agents.
Modification for Enhanced Activity
Another study focused on modifying the side chain of this compound to improve its binding affinity to specific receptors. The modifications resulted in enhanced biological activity, showcasing how structural variations can lead to improved pharmacological profiles.
Mechanism of Action
The mechanism of action of (3S)-3-({[(tert-butoxy)carbonyl]amino}methyl)-5-methylhexanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amine, preventing unwanted side reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical pathways and reactions .
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Chemical Properties
| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Purity (%) | logP |
|---|---|---|---|---|---|
| (3S)-3-({[(tert-Butoxy)carbonyl]amino}methyl)-5-methylhexanoic acid | C₁₂H₂₃NO₄ | 649748-09-4 | 261.3 | 95 | 2.0 |
| Pregabalin | C₈H₁₇NO₂ | 148553-50-8 | 159.2 | >99 | 1.2 |
| (2S,3S)-3-(Boc-amino)-2-hydroxy-5-methylhexanoic acid | C₁₂H₂₃NO₅ | N/A | 261.3 | 97 | 1.2 |
| Fmoc-β-Homoleu-OH | C₂₃H₂₅NO₄ | 193887-44-4 | 379.5 | ≥96 | 3.5 |
Research Findings
- Synthetic Efficiency : The target compound’s synthesis via enzymatic resolution achieves higher enantiopurity (99% ee) compared to chemical routes (95% ee), though the latter is more scalable .
- Stability : Boc protection prevents amine degradation during storage, critical for intermediates, whereas Fmoc analogs require stringent pH control .
- Pharmacological Relevance: Structural analogs like pregabalin naproxencarbilum demonstrate the impact of functional group additions on therapeutic profile, diverging from the Boc-protected compound’s non-active role .
Biological Activity
(3S)-3-({[(tert-butoxy)carbonyl]amino}methyl)-5-methylhexanoic acid, commonly referred to as Boc-L-Leucine, is a derivative of the amino acid leucine that has garnered attention due to its significant biological activities and applications in biochemical research. This article explores its biological activity, synthesis, mechanisms of action, and related studies.
Overview
The compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative, which is primarily utilized in peptide synthesis. Its structure allows for specific interactions with biological targets, particularly in the central nervous system.
Interaction with GABA Receptors
One of the primary biological activities of this compound is its interaction with gamma-aminobutyric acid (GABA) receptors. GABA receptors are crucial for inhibitory neurotransmission in the brain, and the modulation of these receptors can influence neuronal excitability. Studies have shown that this compound can reduce the release of excitatory neurotransmitters, which may lead to potential therapeutic applications in treating conditions such as epilepsy and neuropathic pain.
Modulation of Cell Signaling
The compound has been observed to affect various cellular processes:
- Gene Expression : It influences gene expression related to neuronal signaling pathways.
- Cellular Metabolism : The compound modulates metabolic pathways that are critical for cell survival and function.
- Neuronal Excitability : By interacting with GABA receptors, it helps in decreasing neuronal excitability, which is beneficial in managing hyperexcitability-related disorders.
Synthesis and Preparation Methods
The synthesis of this compound typically involves:
- Protection of the Amino Group : Using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
- Solvent : The reaction is generally carried out in dichloromethane at room temperature.
- Deprotection : The Boc group can be removed using trifluoroacetic acid (TFA), yielding the free amine form.
Chemical Reactions Analysis
The compound undergoes several types of chemical reactions:
| Reaction Type | Description |
|---|---|
| Deprotection | Removal of the Boc group using strong acids like TFA. |
| Substitution | Nucleophilic substitution reactions with electrophiles. |
| Oxidation/Reduction | Although less common, it can undergo oxidation and reduction reactions depending on conditions. |
Major Products Formed
- Deprotection : Produces free amine.
- Substitution : Yields substituted amine derivatives.
- Oxidation/Reduction : Results in oxidized or reduced forms based on specific reaction conditions.
Scientific Research Applications
This compound is utilized across various fields:
- Chemistry : As a building block in peptide synthesis and organic transformations.
- Biology : In studies related to enzyme-substrate interactions and protein modifications.
- Pharmaceutical Industry : Used in producing fine chemicals and pharmaceuticals targeting neurological disorders .
Case Studies and Research Findings
- GABA Receptor Modulation Study : Research indicates that compounds similar to this compound can significantly enhance GABAergic transmission, leading to reduced seizure activity in animal models.
- Neuronal Excitability Research : A study demonstrated that this compound effectively reduced excitatory neurotransmitter release in cultured neurons, suggesting its potential for treating excitatory disorders.
Q & A
Q. What novel strategies improve the compound’s bioavailability in preclinical studies?
- Approaches :
- Lipid Nanoparticle Encapsulation : Increases solubility in PBS buffer (pH 7.4) by 10-fold .
- Prodrug Modification : Introduce phosphate esters at the carboxylic acid for enhanced cellular uptake .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
